3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide is a compound with the molecular formula C9H19NO3S and a molecular weight of 221.32 g/mol This compound belongs to the class of thietane derivatives, which are four-membered sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with 2-ethyl-2-hydroxybutylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H2O2) and catalysts to facilitate the oxidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted thietane compounds .
Scientific Research Applications
3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: A thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds exhibit antidepressant activity and have been studied for their pharmacokinetic and toxicological properties.
Uniqueness
3-((2-Ethyl-2-hydroxybutyl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfone group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[[(1,1-dioxothietan-3-yl)amino]methyl]pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-3-9(11,4-2)7-10-8-5-14(12,13)6-8/h8,10-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRKJFDJRZYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1CS(=O)(=O)C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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